3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt
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Overview
Description
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt is a chemical compound with the molecular formula C12H6N3Na3O9S6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as the intermediate of cefotetan, a second-generation cephalosporin antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt involves the following steps:
Reaction of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid with a base: This reaction produces the corresponding tricarboxylate salt.
Reaction of the tricarboxylate salt with an appropriate base: This step yields this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the oxidized forms back to the thiol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), dithiothreitol (DTT).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Thiol group restoration.
Substitution products: Various substituted isothiazole derivatives.
Scientific Research Applications
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Serves as an intermediate in the synthesis of cefotetan, an antibiotic used to treat bacterial infections.
Industry: Employed as a corrosion inhibitor for metals, particularly in aqueous environments
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt involves its interaction with molecular targets and pathways:
Molecular Targets: The thiol group (-SH) can interact with metal ions, proteins, and other biomolecules.
Pathways Involved: The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
- 3-Hydroxy-4-carboxy-5-mercaptoisothiazole trisodium salt
- 2,3-Dihydro-5-mercapto-3-oxo-4-isothiazolecarboxylic acid trisodium salt
Comparison:
- Uniqueness: 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity.
- Similarities: Similar compounds share the isothiazole ring and thiol group, but differ in the position and nature of other substituents, affecting their chemical and biological properties .
Properties
Molecular Formula |
C4NNa3O3S2 |
---|---|
Molecular Weight |
243.2 g/mol |
IUPAC Name |
trisodium;3-oxido-5-sulfido-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h9H,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |
InChI Key |
OUZADVMVJWLIDI-UHFFFAOYSA-K |
Canonical SMILES |
C1(=C(SN=C1[O-])[S-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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